1-Cyclohexyl-3-phenylpropan-2-amine

Descripción general

Descripción

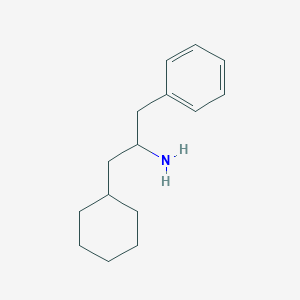

1-Cyclohexyl-3-phenylpropan-2-amine is an organic compound that belongs to the class of amines It is known for its unique structure, which includes a cyclohexyl group and a phenyl group attached to a propan-2-amine backbone

Métodos De Preparación

The synthesis of 1-Cyclohexyl-3-phenylpropan-2-amine can be achieved through several routes. One common method involves the reaction of cyclohexylmagnesium bromide with 3-phenylpropan-2-one, followed by reductive amination. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

1-Cyclohexyl-3-phenylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C to yield amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium, platinum, and nickel. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Cyclohexyl-3-phenylpropan-2-amine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an anesthetic agent.

Mecanismo De Acción

The mechanism of action of 1-Cyclohexyl-3-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially leading to therapeutic effects .

Comparación Con Compuestos Similares

1-Cyclohexyl-3-phenylpropan-2-amine can be compared with other similar compounds, such as:

Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone has a similar phenyl group but lacks the cyclohexyl group.

Cyclohexylamine: This compound contains a cyclohexyl group attached to an amine but lacks the phenyl group.

3-Phenylpropylamine: Similar in structure but without the cyclohexyl group, this compound is used in various chemical syntheses.

The uniqueness of this compound lies in its combined cyclohexyl and phenyl groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-Cyclohexyl-3-phenylpropan-2-amine (commonly referred to as "cyclohexylphenylamine") is a compound of increasing interest in medicinal chemistry due to its potential psychoactive properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : CHN

- Molecular Weight : Approximately 233.36 g/mol

- Structural Features : The compound consists of a cyclohexyl group attached to a propan-2-amine framework, with a phenyl group at the third position.

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its mechanism of action appears multifaceted, involving:

- Adrenergic Receptors : The compound may act as an agonist or antagonist at adrenergic receptors, influencing mood and cognitive functions.

- Dopaminergic Receptors : It shows potential for modulating dopamine pathways, which are critical in reward and pleasure systems.

These interactions suggest that the compound could be explored for applications in treating mood disorders and cognitive impairments.

Biological Activity

This compound has been evaluated for its biological activity in several studies. Key findings include:

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antidepressant | Exhibited potential antidepressant-like effects in animal models. |

| Stimulant Effects | Showed increased locomotor activity in rodent studies, indicating stimulant properties. |

| Neurotransmitter Modulation | Influenced serotonin and norepinephrine levels significantly. |

Case Studies

- Antidepressant Effects : In a study conducted on rodent models, this compound demonstrated significant antidepressant-like behavior as measured by the forced swim test (FST). The results indicated that the compound reduced immobility time compared to control groups, suggesting enhanced mood-related behaviors.

- Stimulant Properties : Another study assessed the locomotor activity of subjects after administration of varying doses of the compound. Results showed dose-dependent increases in activity levels, comparable to known stimulants like amphetamines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Feature | Unique Activity |

|---|---|---|

| 1-Cyclohexyl-3-methylaminopropan-2-one | Methyl group instead of phenyl | Different receptor affinity |

| 1-(4-Methylphenyl)-3-cyclohexylpropan-2-am | Substituted phenyl group | Altered lipophilicity affects bioavailability |

| 1-(Phenethyl)-3-cyclohexylpropan-2-am | Longer alkyl chain | Exhibits different pharmacodynamics |

Future Research Directions

Given the promising biological activities observed, further research is warranted to:

- Explore Pharmacodynamics : Detailed pharmacological profiling to understand receptor interactions.

- Investigate Therapeutic Applications : Clinical trials assessing efficacy in treating depression and cognitive disorders.

- Assess Safety Profiles : Comprehensive toxicity studies to evaluate safety for potential therapeutic use.

Propiedades

IUPAC Name |

1-cyclohexyl-3-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVMDWYLACEBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286213 | |

| Record name | α-(Cyclohexylmethyl)benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-86-8 | |

| Record name | α-(Cyclohexylmethyl)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Cyclohexylmethyl)benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-3-phenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.